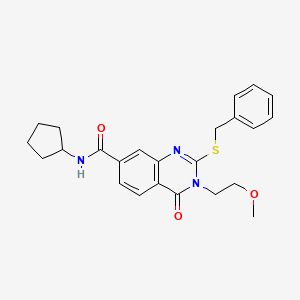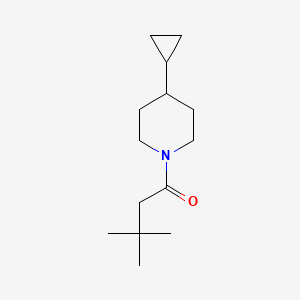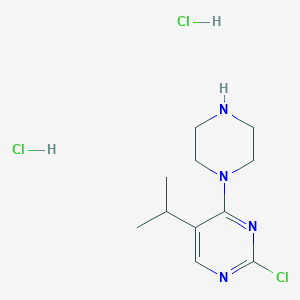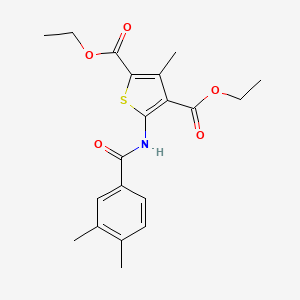
N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H16N2O3S and a molecular weight of 340.39624 . It is also known by the synonym "N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide" .
Synthesis Analysis
While specific synthesis details for “this compound” were not found, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of these derivatives involves the combination of thiazole and sulfonamide groups .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzenesulfonamide core with a 3-phenylmethoxypyridin-2-yl group attached . The molecular structure can be further analyzed using the provided MOL file .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 340.39624 . Additional physical and chemical properties such as boiling point, melting point, and density can be found on ChemicalBook .科学的研究の応用
Enzyme Inhibition and Therapeutic Potential
Benzenesulfonamide derivatives have been extensively studied for their enzyme inhibitory activities, particularly against carbonic anhydrases and other physiologically relevant enzymes. For instance, ureido-substituted benzenesulfonamides exhibited potent inhibition against human carbonic anhydrases, especially the isoforms associated with tumors, such as hCAs IX and XII. These inhibitors have demonstrated significant potential in addressing metastasis in breast cancer models, indicating their utility in developing novel antimetastatic drugs (Pacchiano et al., 2011).
Photodynamic Therapy Applications
The synthesis and characterization of new benzenesulfonamide derivatives incorporating Schiff base groups have revealed compounds with high singlet oxygen quantum yields. These findings are crucial for photodynamic therapy (PDT), a treatment modality for cancer. The compounds' photophysical and photochemical properties, including their high singlet oxygen quantum yields, make them promising candidates as Type II photosensitizers for PDT in cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity
N-pyridin-3-yl-benzenesulfonamide and its derivatives have been synthesized and tested for antimicrobial activity. Studies have shown that these compounds possess significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This suggests their potential application in developing new antibacterial agents to combat resistant bacterial strains (Ijuomah et al., 2022).
Material Science and Catalysis
In material science, benzenesulfonamide derivatives have been employed as ligands to synthesize metal complexes with diverse structural arrangements and properties. These complexes have been explored for their luminescence and antibacterial properties, demonstrating the versatility of benzenesulfonamide derivatives in designing materials with potential applications in sensing, imaging, and antimicrobial coatings (Feng et al., 2021).
Molecular Docking and Drug Design
The exploration of benzenesulfonamide derivatives through molecular docking and density functional theory (DFT) calculations has provided insights into their interactions with biological targets. These computational studies are instrumental in drug design, offering a deeper understanding of the binding affinities and mechanism of action of potential therapeutic agents (Fahim & Shalaby, 2019).
将来の方向性
作用機序
Target of Action
N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide, also known as N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide or (3-(PHENYLMETHOXY)(2-PYRIDYL))(PHENYLSULFONYL)AMINE, has been shown to bind to a proton receptor . This receptor may be localized in the blood-brain barrier .
Mode of Action
It is known that it interacts with its target, the proton receptor, and this interaction could potentially influence the function of the receptor .
Biochemical Pathways
Given its interaction with a proton receptor localized in the blood-brain barrier , it is plausible that it could influence pathways related to brain function and neural signaling.
Pharmacokinetics
Safety data suggests that it may have potential risks associated with acute toxicity, both through inhalation and oral intake . It is also indicated that it may cause skin and eye irritation . These factors could potentially impact its bioavailability and overall pharmacokinetics.
Result of Action
The compound has been shown to have analgesic properties in animal pain models . This suggests that it could potentially alleviate pain symptoms, possibly through its interaction with the proton receptor in the blood-brain barrier .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dry place and in a closed container . It is also advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as humidity, temperature, and exposure to air.
特性
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHHMMLJGNLVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877459-36-4 |
Source


|
| Record name | N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)



![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)

![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)
![(E)-N-(3-Chloro-4-methoxyphenyl)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2960009.png)
